3-Propylthiophene
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives involves various chemical reactions, aiming at introducing functional groups that modulate their properties. For instance, polythiophenes with electron-withdrawing groups attached at the 3-position have been synthesized using the Ullmann reaction, illustrating the modification of thiophene molecules to achieve desired functionalities and properties (Pomerantz et al., 1995).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, such as 3-Propylthiophene, significantly influences their optical, electronic, and physical properties. For example, the X-ray structure of certain bithiophene derivatives reveals noncoplanar anti conformations influenced by intermolecular interactions, highlighting the impact of molecular structure on the material's properties (Barbarella et al., 1996).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, leading to a wide range of properties. For example, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene through photoinduced electrocyclization–dehydrogenation reactions of tetra(3-thienyl)ethene showcases the chemical versatility of thiophene derivatives and their potential for creating materials with efficient charge-carrier transport properties (Yamamoto et al., 2013).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, thermal stability, and morphology, are crucial for their applications. The synthesis of polythiophene derivatives bearing 3,4-diaryl substituents demonstrates the effect of side chains on solubility and optical properties, which are essential for their use in optoelectronic devices (Saini & Jacob, 2011).
Chemical Properties Analysis
The chemical properties of 3-Propylthiophene and similar compounds, such as their electrochemical behavior and conductivity, are key to their functionality in electronic applications. Polythiophene derivatives with simple conjugated side chains have been shown to exhibit comparable hole mobility to more widely investigated materials, highlighting their potential in polymer solar cells and field-effect transistors (Huang et al., 2008).
Scientific Research Applications
Electronic Structure and Conductivity : 3-Propylthiophene derivatives, like other polythiophenes, have attracted interest for their high conductivities and excellent solubility properties. Studies have investigated their geometric and electronic structures, which are crucial for understanding and improving their conductive properties (Thémans, André, & Brédas, 1987).
Morphology and Crystalline Transition : Research has delved into the morphology of polythiophene derivatives at different crystalline polymorphs. The transition between various forms and the resulting changes in morphology significantly impact their electrical properties (Lu, Li, & Yang, 2008).
Solar Cell Applications : Polythiophene nanowires, including derivatives like poly(3-butylthiophene), have been used to construct highly efficient solar cells. Their unique morphology contributes to improved field-effect hole mobilities and power conversion efficiency (Xin, Kim, & Jenekhe, 2008).
Electrochromic Devices : Polythiophene derivatives have been synthesized and applied in electrochromic devices. The studies include the synthesis of specific derivatives and analysis of their electrochromic performance, demonstrating potential applications in smart windows or displays (Nicho, Hu, López-Mata, & Escalante, 2004).
Organic Field-Effect Transistors : Alkylthio side chains have been introduced to polythiophene derivatives to enhance their charge transport properties in organic field-effect transistors (OFETs). This research is significant for the development of flexible, high-performance electronic devices (Lin et al., 2021).
Photocatalytic Degradation Applications : Polythiophene nanocomposites have shown promising applications in photocatalytic degradation. The combination with metal oxides extends the absorption range, enhancing the photocatalytic activity under various light irradiations (Ansari, Khan, Ansari, & Cho, 2015).
Safety And Hazards
3-Propylthiophene is classified as a Category 3 flammable liquid. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept cool .
Future Directions
Thiophene-based conjugated polymers, including 3-Propylthiophene, have shown a wide variety of applications including agrochemical and pharmaceutical fields. They have also contributed massively to the growth of chemistry materials, showing promising developments towards new technologies in electronics . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
3-propylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S/c1-2-3-7-4-5-8-6-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNFRMXKQCIPQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333884 | |
Record name | 3-Propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylthiophene | |
CAS RN |
1518-75-8 | |
Record name | 3-Propylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1518-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Propylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Propylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Propylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PROPYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5S1ZBD98N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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